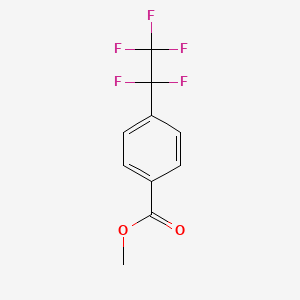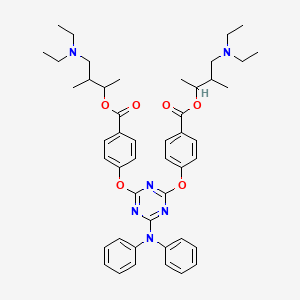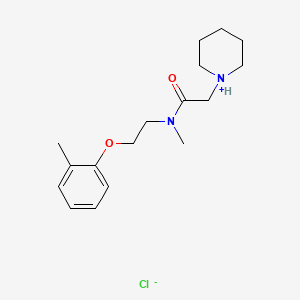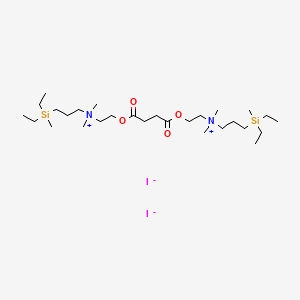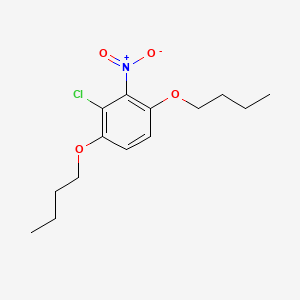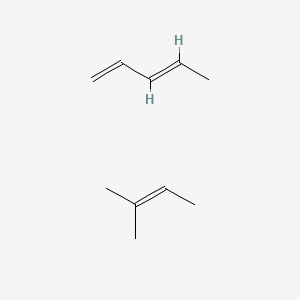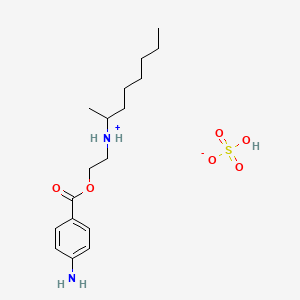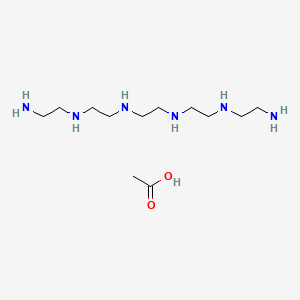
3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate can be synthesized through the reaction of ethylenediamine with ethylene oxide under controlled conditions. The reaction typically involves the stepwise addition of ethylene oxide to ethylenediamine, resulting in the formation of the polyamine structure .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where ethylenediamine and ethylene oxide are combined under high pressure and temperature. The reaction is carefully monitored to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polyamines and polymers.
Biology: Employed in the modification of biomolecules and as a cross-linking agent.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as an additive in lubricants
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate involves its ability to interact with various molecular targets through its multiple amine groups. These interactions can lead to the formation of stable complexes with metal ions, modification of biomolecules, and participation in various chemical reactions. The compound’s polyamine structure allows it to engage in multiple binding interactions, making it highly effective in its applications .
Comparison with Similar Compounds
Similar Compounds
Triethylenetetramine: Another polyamine with fewer ethylene units.
Tetraethylenepentamine: Similar structure but with one less ethylene unit.
Hexaethylenetetramine: Contains more ethylene units compared to 3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate
Uniqueness
This compound is unique due to its specific number of ethylene units and amine groups, which provide it with distinct reactivity and binding properties. This makes it particularly useful in applications requiring strong and stable interactions with metal ions and other molecules .
Properties
CAS No. |
67924-15-6 |
|---|---|
Molecular Formula |
C12H32N6O2 |
Molecular Weight |
292.42 g/mol |
IUPAC Name |
acetic acid;N'-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H28N6.C2H4O2/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12;1-2(3)4/h13-16H,1-12H2;1H3,(H,3,4) |
InChI Key |
IIENIZDMZNXADL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CNCCNCCNCCNCCN)N |
Related CAS |
2251-50-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


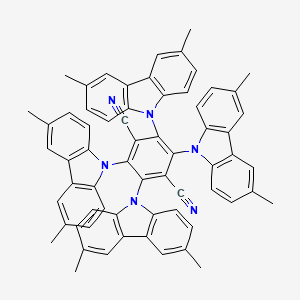
![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)
![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)
